

# An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321

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This technical guide provides a comprehensive overview of **3,5-Dibromo-2-methoxybenzoic acid**, a halogenated aromatic compound. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential relevance in biological signaling pathways.

## Physicochemical Properties

**3,5-Dibromo-2-methoxybenzoic acid** is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group. These functional groups influence its chemical reactivity, solubility, and potential biological activity.

Property	Value	Source
Molecular Weight	309.94 g/mol	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>3</sub>	[1][2][3]
CAS Number	13130-23-9	[1][3]
Canonical SMILES	<chem>COC1=C(C=C(C=C1Br)Br)C(=O)O</chem>	[2][4]
InChI Key	GDGFGZWIQSUSAX-UHFFFAOYSA-N	[2]
logP	3.5161	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Polar Surface Area	36.364 Å <sup>2</sup>	[2]
Storage Temperature	-20°C	[1]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of compounds structurally related to **3,5-Dibromo-2-methoxybenzoic acid**. These protocols can serve as a valuable starting point for the preparation and characterization of the title compound.

### 2.1. Synthesis of Brominated Methoxybenzoic Acids

This protocol is a general method for the electrophilic bromination of a methoxybenzoic acid, which can be adapted for the synthesis of **3,5-Dibromo-2-methoxybenzoic acid** from 2-methoxybenzoic acid.

Materials:

- 2-methoxybenzoic acid

- Tetrabutylammonium tribromide ( $\text{Bu}_4\text{NBr}_3$ ) or Bromine in acetic acid
- Glacial acetic acid (if using Bromine)
- Iron(III) bromide ( $\text{FeBr}_3$ ) or iron powder (catalyst, if using Bromine)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure (using Tetrabutylammonium tribromide):

- In a round-bottom flask, combine 2-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.2 eq).<sup>[5]</sup>
- Heat the reaction mixture to  $100^\circ\text{C}$  and stir for several hours (e.g., 6 hours).<sup>[5]</sup>
- Monitor the reaction progress by Thin Layer Chromatography (TLC).<sup>[5]</sup>
- After completion, cool the reaction mixture to room temperature.<sup>[5]</sup>
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.<sup>[5]</sup>
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.<sup>[5]</sup>
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.<sup>[5]</sup>
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).<sup>[6]</sup>

## 2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for determining the purity of substituted benzoic acids.

### Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be necessary)
- Sample solvent: Mobile phase or a compatible solvent like methanol

### Procedure:

- Sample Preparation: Accurately weigh approximately 10 mg of **3,5-Dibromo-2-methoxybenzoic acid** and dissolve it in 10 mL of the sample solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.[\[7\]](#)
- Chromatographic Conditions:
  - Column Temperature: 30 °C[\[7\]](#)
  - Detection Wavelength: 254 nm[\[7\]](#)
  - Injection Volume: 10  $\mu$ L[\[7\]](#)
  - Flow Rate: 1.0 mL/min
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[\[7\]](#)

## Visualizations

### 3.1. Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **3,5-Dibromo-2-methoxybenzoic acid**.

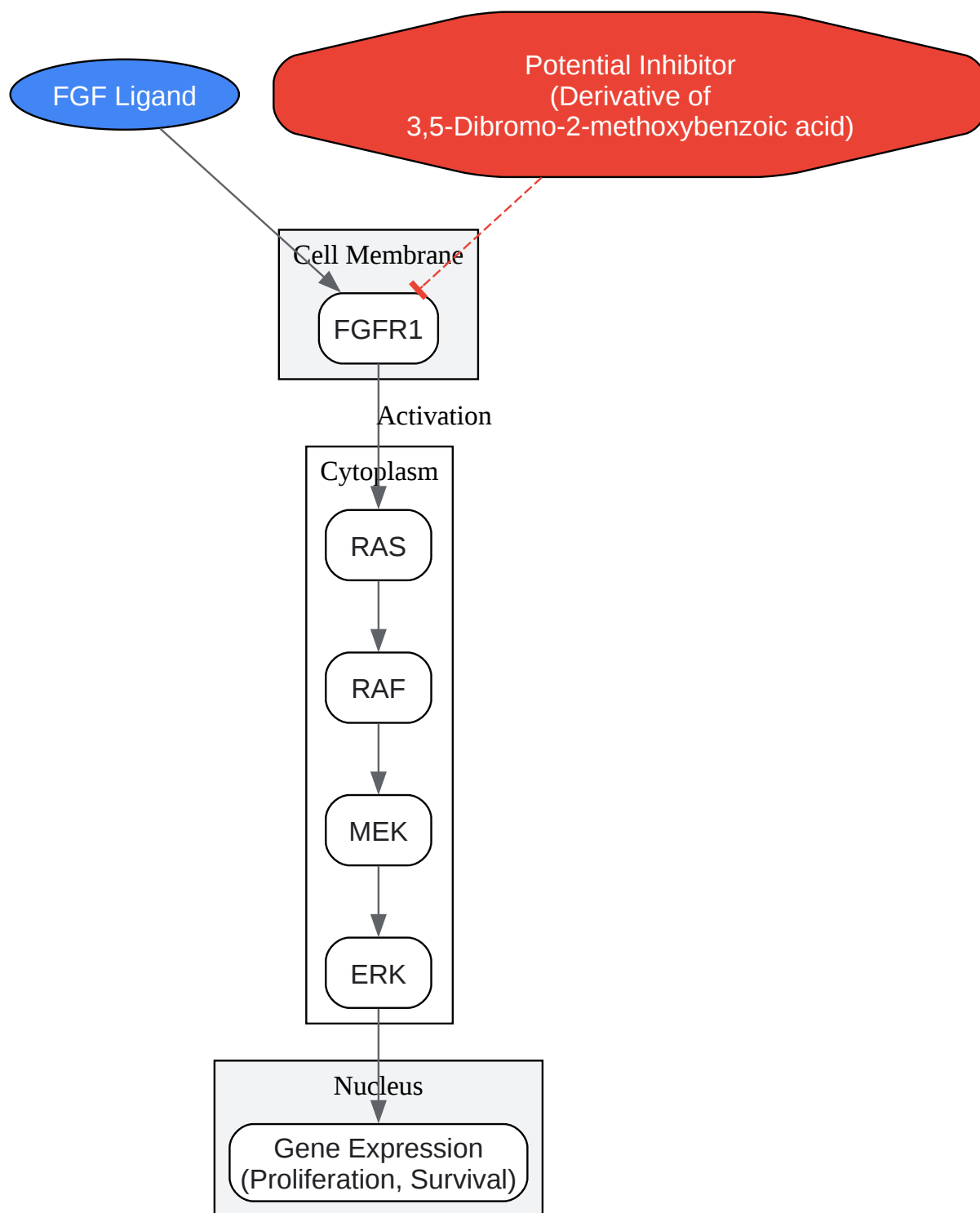


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*Workflow for the synthesis and purification.*

### 3.2. Potential Biological Signaling Pathway

Derivatives of structurally similar compounds, such as 3,5-Dibromo-4-methoxybenzoic acid, have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [8] Aberrant FGFR1 signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR1 signaling pathway and the potential point of inhibition.



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*Simplified FGFR1 signaling pathway and potential inhibition.*

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